molecular formula C9H14N4OS B15360556 (2-Amino-1,3-thiazol-5-yl)(4-methylpiperazin-1-yl)methanone

(2-Amino-1,3-thiazol-5-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B15360556
M. Wt: 226.30 g/mol
InChI Key: FHLUKKTUESEMGP-UHFFFAOYSA-N
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Description

(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes a thiazole ring attached to a piperazine ring with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone typically involves the following steps:

  • Formation of Thiazole Ring: : The thiazole ring is usually formed by cyclization reactions involving thiourea and α-haloketones or α-haloaldehydes.

  • Introduction of Amino Group: : The amino group at the 2-position of the thiazole ring is introduced through nucleophilic substitution reactions.

  • Attachment of Piperazine Ring: : The piperazine ring is attached to the thiazole ring through a condensation reaction with 4-methylpiperazine.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides and sulfones.

  • Reduction: : Reduced amines and other derivatives.

  • Substitution: : Substituted thiazoles with various functional groups.

Scientific Research Applications

(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : It is investigated for its therapeutic potential in treating various diseases.

  • Industry: : It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: is compared with other similar compounds, such as:

  • Thiazole derivatives: : These compounds share the thiazole ring but may have different substituents or functional groups.

  • Piperazine derivatives: : These compounds contain the piperazine ring but lack the thiazole moiety.

The uniqueness of (2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone lies in its combination of the thiazole and piperazine rings, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N4OS

Molecular Weight

226.30 g/mol

IUPAC Name

(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C9H14N4OS/c1-12-2-4-13(5-3-12)8(14)7-6-11-9(10)15-7/h6H,2-5H2,1H3,(H2,10,11)

InChI Key

FHLUKKTUESEMGP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN=C(S2)N

Origin of Product

United States

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